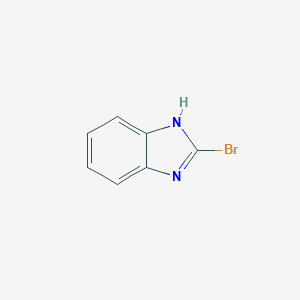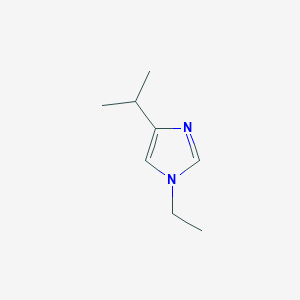
5-((6-((Aminomethyl)amino)-1-oxohexyl)amino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((6-((Aminomethyl)amino)-1-oxohexyl)amino)pentanoic acid, commonly known as D-Lysine monohydrochloride, is a non-essential amino acid that plays a vital role in protein synthesis. It is an important component of the human diet and can be found in various food sources such as meat, dairy, and legumes.
作用機序
D-Lysine monohydrochloride works by acting as a substrate for various enzymes involved in protein synthesis. It is incorporated into proteins during translation, which is the process by which the genetic code is translated into proteins. D-Lysine monohydrochloride also plays a role in the regulation of gene expression and the maintenance of cellular homeostasis.
Biochemical and Physiological Effects:
D-Lysine monohydrochloride has several biochemical and physiological effects. It is involved in the synthesis of collagen, which is an important component of connective tissue. It also plays a role in the synthesis of carnitine, which is involved in the transport of fatty acids into the mitochondria for energy production. Additionally, D-Lysine monohydrochloride has been shown to enhance the absorption of calcium, which is important for bone health.
実験室実験の利点と制限
D-Lysine monohydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it has a low toxicity profile and is generally well-tolerated. However, one limitation is that it can be difficult to isolate and purify D-Lysine monohydrochloride from other amino acids. Additionally, it may interact with other compounds in the experimental system, which can complicate data interpretation.
将来の方向性
There are several future directions for research on D-Lysine monohydrochloride. One area of interest is its potential use in the treatment of herpes simplex virus infections. Several studies have shown that D-Lysine monohydrochloride may be effective in reducing the frequency and severity of herpes simplex virus outbreaks. Another area of interest is its potential use as an anti-cancer agent. Several studies have shown that D-Lysine monohydrochloride may have anti-tumor effects and may enhance the efficacy of chemotherapy drugs. Additionally, further research is needed to better understand the mechanism of action of D-Lysine monohydrochloride and its role in various physiological processes.
合成法
D-Lysine monohydrochloride can be synthesized through several methods, including fermentation, chemical synthesis, and enzymatic synthesis. Fermentation involves the use of microorganisms to produce D-Lysine monohydrochloride from glucose or other carbohydrate sources. Chemical synthesis involves the reaction of Lysine with hydrochloric acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction between Lysine and hydrochloric acid.
科学的研究の応用
D-Lysine monohydrochloride has been extensively studied for its role in protein synthesis and its potential therapeutic applications. It has been shown to improve wound healing, enhance immune function, and reduce the risk of cardiovascular disease. Additionally, D-Lysine monohydrochloride has been studied for its potential use in the treatment of herpes simplex virus infections and as a potential anti-cancer agent.
特性
| 145328-92-3 | |
分子式 |
C12H24N4O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
5-[6-(diaminomethylideneamino)hexanoylamino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O3/c13-12(14)16-9-4-1-2-6-10(17)15-8-5-3-7-11(18)19/h1-9H2,(H,15,17)(H,18,19)(H4,13,14,16) |
InChIキー |
BULXDAAOZVOYBI-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N |
正規SMILES |
C(CCC(=O)NCCCCC(=O)[O-])CC[NH+]=C(N)N |
| 145328-92-3 | |
同義語 |
SF 6,5 SF-6,5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)



![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)




